
(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, also known as (S)-2-Methoxypropan-2-amine or S-2-MPA, is a compound found in many different classes of drugs, including anti-anxiety medications, anti-depressants, and antipsychotics. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). S-2-MPA is a chiral molecule, meaning it has two different forms that are mirror images of each other. It has been studied extensively for its potential therapeutic benefits and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
The scientific interest in pyrrolidine and its derivatives, such as “(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine,” stems from their broad applicability in medicinal chemistry for the treatment of various diseases. The pyrrolidine ring is a saturated scaffold that allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through the phenomenon called "pseudorotation." This versatile scaffold has been utilized to design bioactive molecules with target selectivity, highlighting the significant role of pyrrolidine derivatives in drug discovery (Li Petri et al., 2021).
Role in Synthesis of N-Heterocycles
Amines, including “this compound,” serve as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, contributing to the synthesis of N-heterocycles. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) underscores the importance of chiral sulfinamides, including tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting the versatility and applicability of amine-based compounds in the development of novel pharmaceuticals and materials (Philip et al., 2020).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, presents environmental challenges due to their persistence and potential toxicity. Advanced oxidation processes (AOPs) have emerged as effective strategies for mineralizing such compounds, improving the efficacy of overall treatment schemes. Bhat and Gogate (2021) review the application of AOPs in the degradation of various nitrogen-containing compounds, including aromatic amines, highlighting the role of external energy and chemical agents in cleaving the amine structure through catalytic degradation and generating hydroxyl radicals. This critical analysis provides insights into the mechanisms of degradation and the influence of process parameters on the efficacy of AOPs in addressing environmental contamination by nitrogen-containing compounds (Bhat & Gogate, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWMHRLLPDMCC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCN1N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369339 |
Source


|
| Record name | SBB017511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118535-61-8 |
Source


|
| Record name | SBB017511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

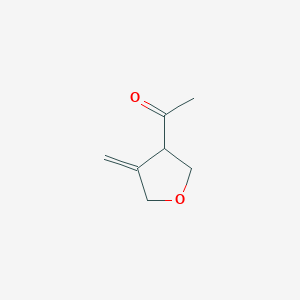
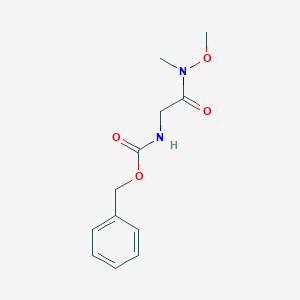
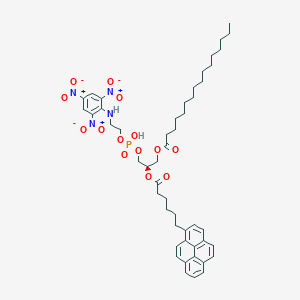


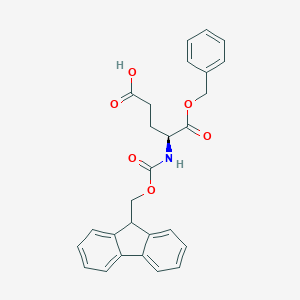



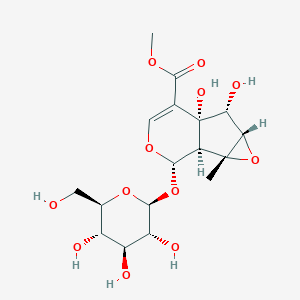



![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)